
3-Hydroxypropyl 3-hydroxypropanoate
概要
説明
3-Hydroxypropyl 3-hydroxypropanoate is an organic compound with the molecular formula C6H12O4 It is a diester derived from 3-hydroxypropanoic acid and 3-hydroxypropanol
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl 3-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxypropanoic acid with 3-hydroxypropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.
化学反応の分析
Types of Reactions
3-Hydroxypropyl 3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-oxopropyl 3-oxopropanoate.
Reduction: Formation of 3-hydroxypropyl 3-hydroxypropanol.
Substitution: Formation of various substituted esters depending on the reagents used.
科学的研究の応用
3-Hydroxypropyl 3-hydroxypropanoate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of biodegradable polymers.
Biomedicine: Its biocompatibility makes it suitable for use in drug delivery systems and tissue engineering.
Industrial Applications: It can be used in the production of adhesives, coatings, and plasticizers.
作用機序
The mechanism of action of 3-Hydroxypropyl 3-hydroxypropanoate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In biomedicine, it can interact with cellular components to facilitate drug delivery or support tissue regeneration.
類似化合物との比較
Similar Compounds
3-Hydroxypropionic Acid: A precursor to 3-Hydroxypropyl 3-hydroxypropanoate, used in the production of biodegradable plastics.
3-Hydroxypropanol: Another precursor, used in the synthesis of various esters and polymers.
Poly(3-hydroxypropionate): A polymer derived from 3-Hydroxypropionic Acid, known for its biodegradability and biocompatibility.
Uniqueness
This compound is unique due to its dual hydroxyl and ester functional groups, which allow it to participate in a wide range of chemical reactions. Its biocompatibility and potential for use in biodegradable polymers make it a valuable compound in both scientific research and industrial applications.
特性
IUPAC Name |
3-hydroxypropyl 3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-3-1-5-10-6(9)2-4-8/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVYWHUMMKRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COC(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B8262841.png)
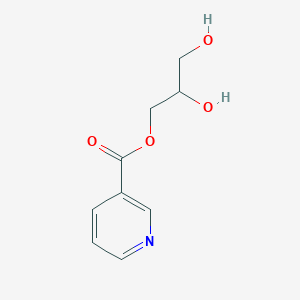
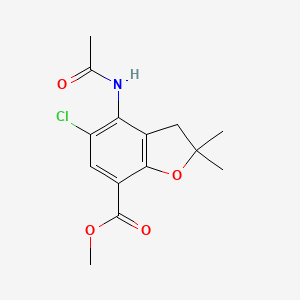
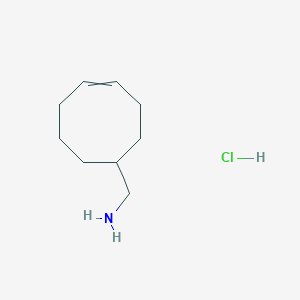

![D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-](/img/structure/B8262872.png)
![4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline](/img/structure/B8262875.png)

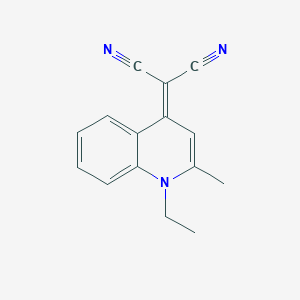
![1-[[Amino(methylsulfanyl)methylidene]amino]ethylidene-dimethylazanium;iodide](/img/structure/B8262892.png)
![[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride](/img/structure/B8262901.png)
![(4R)-N-(5-amino-1-oxopentyl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide dihydrochloride](/img/structure/B8262923.png)
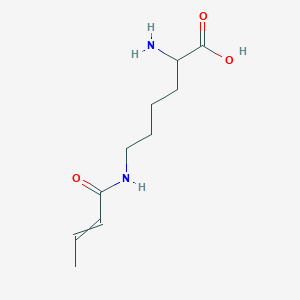
![[(2R,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8262926.png)
